molecular formula C13H17ClO2 B14440276 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3-dioxolane CAS No. 78034-63-6

2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3-dioxolane

Cat. No.: B14440276
CAS No.: 78034-63-6
M. Wt: 240.72 g/mol
InChI Key: KVAOVBLVHSDQSC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes This compound features a dioxolane ring substituted with a 4-chlorophenyl group and four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3-dioxolane typically involves the reaction of 4-chlorobenzaldehyde with 2,2,4,4-tetramethyl-1,3-dioxolane in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods is optimized to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3-dioxolane has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3-dioxolane involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3-dioxane
  • 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3-dioxepane
  • 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3-dioxane-2-one

Uniqueness

2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3-dioxolane is unique due to its specific substitution pattern and the presence of the dioxolane ring. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

2-(4-chlorophenyl)-4,4,5,5-tetramethyl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO2/c1-12(2)13(3,4)16-11(15-12)9-5-7-10(14)8-6-9/h5-8,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAOVBLVHSDQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(O1)C2=CC=C(C=C2)Cl)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40507402
Record name 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78034-63-6
Record name 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78034-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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